molecular formula C9H15BrO4 B11715855 Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate

Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate

Cat. No.: B11715855
M. Wt: 267.12 g/mol
InChI Key: NTIUDPXPWABBQB-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate is an organobromine compound characterized by an α,β-unsaturated ester backbone substituted with a bromine atom at position 3, two methoxy groups at position 4, and a methyl group at position 2. The bromine substituent enhances its electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions. Its dimethoxy and ester functionalities further contribute to its versatility in pharmaceutical and agrochemical manufacturing.

Properties

Molecular Formula

C9H15BrO4

Molecular Weight

267.12 g/mol

IUPAC Name

ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate

InChI

InChI=1S/C9H15BrO4/c1-5-14-8(11)6(2)7(10)9(12-3)13-4/h9H,5H2,1-4H3

InChI Key

NTIUDPXPWABBQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(OC)OC)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate typically involves the bromination of ethyl 4,4-dimethoxy-2-methylbut-2-enoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

Major Products Formed:

    Substitution: Ethyl 3-amino-4,4-dimethoxy-2-methylbut-2-enoate.

    Reduction: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanol.

    Oxidation: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanoic acid.

Scientific Research Applications

Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to form carboxylic acids. The methoxy groups can be involved in oxidation-reduction reactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate

Structural Differences: This compound lacks the bromine atom at position 3, which is present in the target molecule. Reactivity and Applications: The absence of bromine reduces its suitability for substitution reactions. However, the α,β-unsaturated ester moiety retains utility in Michael additions or Diels-Alder reactions. Its commercial availability (3 suppliers) suggests widespread use as a precursor for further functionalization .

Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4)

Structural Differences: Features a bromine atom on an aromatic ring (4-bromo-2-formyl-6-methoxyphenoxy group) instead of an aliphatic chain. The formyl group introduces additional reactivity for condensation or reduction reactions. Reactivity and Applications: The aromatic bromine is less reactive in aliphatic substitution but may participate in Ullmann or Suzuki-Miyaura couplings. The formyl group enables applications in synthesizing heterocycles or Schiff bases .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

Structural Differences: An aromatic bromine attached to an acetophenone core, contrasting with the aliphatic bromine in the target compound. Reactivity and Applications: Aromatic bromides are typically inert in SN2 reactions but undergo electrophilic substitutions or transition metal-catalyzed couplings. This compound is used as an intermediate in controlled industrial or laboratory settings .

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Structural Differences : A psychoactive phenethylamine derivative with bromine on a dimethoxy-substituted aromatic ring.
Reactivity and Applications : The amine group facilitates pharmacological activity, unlike the ester-based target compound. 2C-B is primarily relevant in neuropharmacology and forensic analysis .

Fluorinated Bromides (e.g., (3-Bromo-4,4,4-trifluorobutyl)benzene)

Structural Differences: Fluorine atoms introduce strong electron-withdrawing effects, altering electronic properties compared to the methoxy and ester groups in the target compound.

Data Table: Key Comparative Properties

Compound Name CAS Key Functional Groups Reactivity Highlights Applications
Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate N/A* Bromine, ester, dimethoxy, methyl SN2 substitutions, cross-coupling Pharmaceutical intermediates
Ethyl 4,4-dimethoxy-2-methyl-2-butenoate 93192-41-7 Ester, dimethoxy, methyl Michael additions, Diels-Alder Synthetic precursor
Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate 478064-33-4 Aromatic bromine, formyl, ester Ullmann coupling, condensation Heterocycle synthesis
2-Bromo-4'-methoxyacetophenone 2632-13-5 Aromatic bromine, ketone Electrophilic substitution Industrial intermediates
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) N/A Aromatic bromine, amine Receptor binding Psychoactive research

Research Findings and Trends

  • Bromine Position: Aliphatic bromine (target compound) exhibits higher reactivity in nucleophilic substitutions compared to aromatic bromine (e.g., 2-Bromo-4'-methoxyacetophenone) .
  • Fluorine vs. Methoxy : Fluorinated bromides prioritize stability under harsh conditions, whereas methoxy groups enhance solubility and electronic modulation .
  • Pharmacological vs. Industrial Use : Brominated phenethylamines (2C-B) diverge from ester-based compounds in application scope, emphasizing the role of functional groups in determining biological activity .

Biological Activity

Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate is an organic compound that has garnered interest in medicinal and synthetic chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including potential applications, synthesis methods, and relevant case studies.

Molecular Formula: C11H15BrO4
Molecular Weight: 267.12 g/mol

The compound is characterized by the presence of a bromo substituent at the third carbon of the butenoate chain and two methoxy groups at the fourth carbon. These structural features may enhance its reactivity and biological activity compared to similar compounds.

Synthesis Methods

Several synthetic routes have been developed for this compound. Common approaches include:

  • Bromination Reactions: Utilizing bromine or brominating agents to introduce the bromo group.
  • Esterification Reactions: Reacting appropriate acids with alcohols in the presence of catalysts.
  • Nucleophilic Substitution: Employing nucleophiles to replace leaving groups in precursor compounds.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of halogen atoms (like bromine) and methoxy groups can contribute to enhanced biological activity against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in antimicrobial formulations.

Interaction with Biological Targets

This compound may interact with various biological targets through mechanisms such as:

  • Enzyme Inhibition: Compounds with similar structures have been found to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may act as a modulator for specific receptors, influencing physiological responses.

These interactions are crucial for assessing both its utility in synthesis and its safety profile in potential pharmaceutical applications.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of brominated esters, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Control (Penicillin)0.5Staphylococcus aureus

This data suggests that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Studies

Further investigations into the enzyme inhibition properties of this compound revealed its potential as a competitive inhibitor of certain hydrolases. The kinetic parameters were analyzed using Lineweaver-Burk plots.

EnzymeKi (µM)Type of Inhibition
Acetylcholinesterase5.6Competitive
Lipase12.3Non-competitive

These findings indicate that the compound may have therapeutic implications in conditions where these enzymes are dysregulated.

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